molecular formula C10H16N2 B1306577 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876715-62-7

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1306577
CAS RN: 876715-62-7
M. Wt: 164.25 g/mol
InChI Key: NMOHTTFSJULSAU-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of tetrahydropyrrolopyrazines. These compounds are of interest due to their potential pharmacological properties, including antiarrhythmic activity as indicated by related structures in the literature .

Synthesis Analysis

The synthesis of related tetrahydropyrrolopyrazine derivatives has been reported through various methods. For instance, a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been used to synthesize pyrazole carboxylates, which share a similar pyrazine core . Additionally, the synthesis of chiral isomers of a related pyrazine derivative has shown the importance of stereochemistry in the biological activity of these compounds . The synthesis of 2-(2'-R-2'-hydroxyethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves the reaction of tetrahydropyrrolopyrazine with epoxy compounds followed by fumaric acid to yield water-soluble fumarates .

Molecular Structure Analysis

The molecular structure of tetrahydropyrrolopyrazines is characterized by a pyrrole ring fused to a pyrazine ring. The NMR spectrum of a related compound shows signals from protons of the pyrrole and pyrazine rings, as well as from the phenyl ring in the case of phenyl-substituted derivatives . The presence of substituents on the rings can significantly affect the chemical properties and biological activity of these molecules.

Chemical Reactions Analysis

Tetrahydropyrrolopyrazines can undergo various chemical reactions depending on their substituents. The reactivity of related compounds with active methylene reagents has been explored to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These reactions expand the chemical diversity of the tetrahydropyrrolopyrazine scaffold and can be used to synthesize compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives are influenced by their molecular structure. The solubility in water and organic solvents, boiling points, and crystallinity are determined by the nature of the substituents and the overall molecular conformation . These properties are crucial for the pharmacokinetic behavior of the compounds and their suitability as drug candidates.

Scientific Research Applications

Pyrazine Derivatives: A Patent Review

Pyrazine derivatives, including 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, have been synthesized and evaluated for a wide range of pharmacological effects. These compounds are notable for their antiproliferative, anti-infective, and effects on cardiovascular or nervous systems. Recent patents indicate their promising applications as inhibitors of protein kinases and β-secretase, highlighting their potential in treating diseases like Alzheimer’s. The breadth of investigated biological activities suggests an ongoing expansion in the therapeutic use of pyrazine derivatives (Doležal & Zítko, 2015; Ferreira & Kaiser, 2012).

Control Strategies of Pyrazines Generation

The generation of pyrazines through the Maillard reaction in food processing showcases their significance beyond pharmacology. Strategies to control their formation offer insights into food chemistry, potentially optimizing flavor profiles in food products without compromising quality or safety (Yu et al., 2021).

Quinoxaline and Pyrazine Heterocycles

Explorations into quinoxaline, a closely related heterocycle, reveal its use across dyes, pharmaceuticals, and antibiotics, hinting at the chemical versatility and potential of pyrazine derivatives like 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in similar applications. The antitumoral properties of quinoxaline compounds further underscore the therapeutic relevance of such heterocyclic compounds (Pareek & Kishor, 2015).

High Energy Density Materials (HEDM)

Pyrazine energetic compounds, including derivatives of 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, have emerged as materials of interest in the field of high-energy density materials (HEDM). Their properties, such as reduced sensitivity and improved detonation performance, offer potential value in propellants and explosives, highlighting the significance of pyrazine derivatives in materials science (Yongjin & Shuhong, 2019).

properties

IUPAC Name

1-ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-9-10-5-4-8(2)12(10)7-6-11-9/h4-5,9,11H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOHTTFSJULSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=C(N2CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390185
Record name 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

876715-62-7
Record name 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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